molecular formula C9H10N2O B12861357 (6-Methylbenzo[d]isoxazol-3-yl)methanamine

(6-Methylbenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B12861357
M. Wt: 162.19 g/mol
InChI Key: OWWQLUUOJLZZDV-UHFFFAOYSA-N
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Description

(6-Methylbenzo[d]isoxazol-3-yl)methanamine is a heterocyclic compound with a molecular formula of C₉H₁₀N₂O. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . The compound features a benzene ring fused to an isoxazole ring, with a methyl group at the 6-position and a methanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between a nitrile oxide and an alkyne, catalyzed by copper (I) or ruthenium (II) complexes . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the methyl and methanamine groups.

Industrial Production Methods

Industrial production of (6-Methylbenzo[d]isoxazol-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(6-Methylbenzo[d]isoxazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(6-Methylbenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methylbenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylbenzo[d]isoxazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position may enhance its stability and binding affinity to certain molecular targets compared to its analogs .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(6-methyl-1,2-benzoxazol-3-yl)methanamine

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-8(5-10)11-12-9(7)4-6/h2-4H,5,10H2,1H3

InChI Key

OWWQLUUOJLZZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)CN

Origin of Product

United States

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